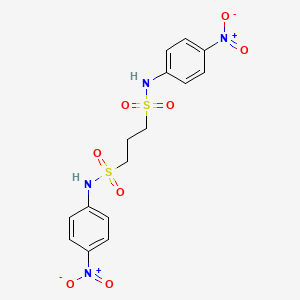
N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide (BNPPDS) is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide-based compound that has been shown to have a wide range of applications in the fields of biochemistry and physiology. In
Aplicaciones Científicas De Investigación
N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide has been used in a wide range of scientific research applications. One of its primary uses is in the study of the role of sulfonamides in enzyme inhibition. N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide has been used in the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Mecanismo De Acción
The mechanism of action of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide involves the binding of the compound to the active site of carbonic anhydrase. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. This mechanism has been shown to be effective in the treatment of diseases such as glaucoma, where the reduction of intraocular pressure is critical for the prevention of vision loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide are primarily related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a wide range of effects on the body. For example, in the eye, the reduction in intraocular pressure can lead to improved vision and a decreased risk of glaucoma. Additionally, the inhibition of carbonic anhydrase can lead to a decrease in the growth and proliferation of cancer cells, making N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide is its potency as a carbonic anhydrase inhibitor. This makes it an ideal compound for use in enzyme inhibition studies and drug development. Additionally, the synthesis method for N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide is relatively simple and yields high amounts of the compound. However, there are also limitations to the use of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide in lab experiments. For example, the compound has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide. One area of interest is the development of new drugs based on the structure of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide. Researchers are exploring the potential for using N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide as a scaffold for the development of new drugs for the treatment of diseases such as cancer and glaucoma. Additionally, there is ongoing research into the mechanism of action of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide and its potential for use in enzyme inhibition studies. Finally, there is interest in exploring the potential for using N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide in combination with other compounds to enhance its effectiveness in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,3-bis(4-nitrophenyl)propane in the presence of a base such as triethylamine. The resulting compound is then treated with aqueous sodium sulfite to yield the final product, N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide. This method has been widely used in the synthesis of N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide due to its simplicity and high yield.
Propiedades
IUPAC Name |
N,N'-bis(4-nitrophenyl)propane-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O8S2/c20-18(21)14-6-2-12(3-7-14)16-28(24,25)10-1-11-29(26,27)17-13-4-8-15(9-5-13)19(22)23/h2-9,16-17H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORQGZBYPPHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)CCCS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-bis(4-nitrophenyl)propane-1,3-disulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


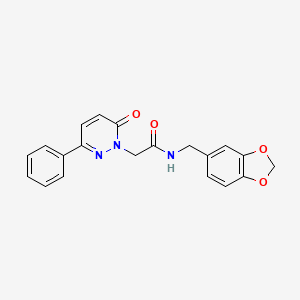

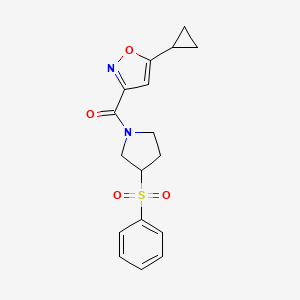
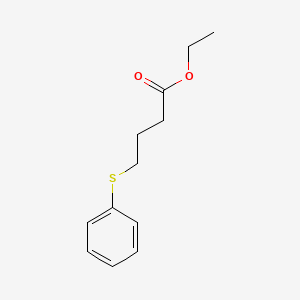
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)
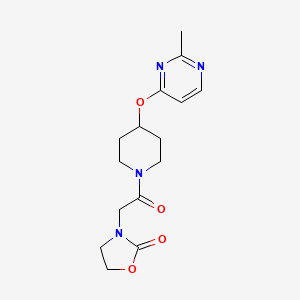

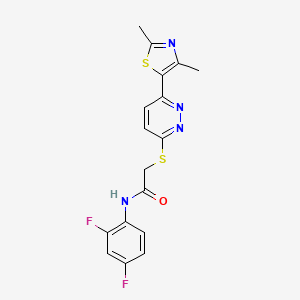
![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)
